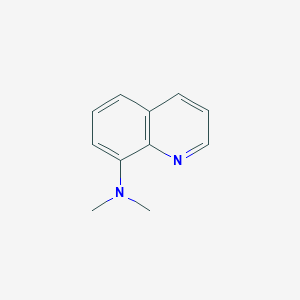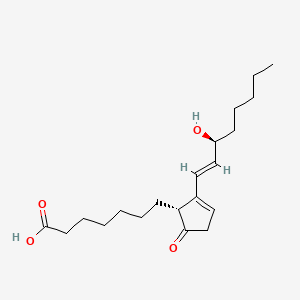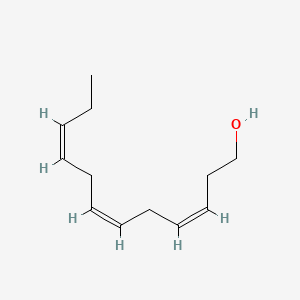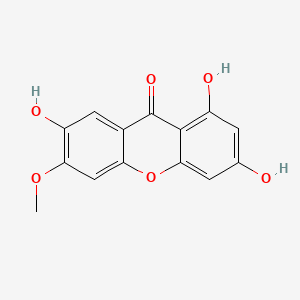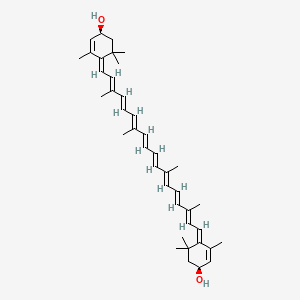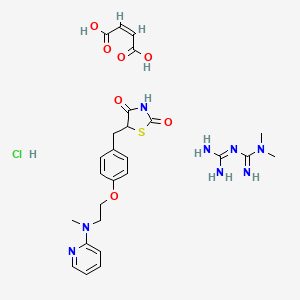
Rosiglitazone/metformin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosiglitazone/metformin is a combination medication used to treat type 2 diabetes mellitus. This combination helps control blood sugar levels by combining the effects of two different drugs: rosiglitazone and metformin. Rosiglitazone is a thiazolidinedione that improves insulin sensitivity, while metformin is a biguanide that decreases glucose production in the liver and improves insulin sensitivity .
準備方法
Synthetic Routes and Reaction Conditions
Rosiglitazone: Rosiglitazone is synthesized from commercially available materials via a five-step linear synthetic route.
Industrial Production Methods
Industrial production of rosiglitazone and metformin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process includes stringent quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Oxidation: Rosiglitazone can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide.
Reduction: Metformin can undergo reduction reactions, typically involving reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives of rosiglitazone.
Reduction Products: Reduced forms of metformin.
Substitution Products: Substituted derivatives of both rosiglitazone and metformin.
科学的研究の応用
Rosiglitazone/metformin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of various chemical reactions and conditions.
Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.
Industry: Utilized in the pharmaceutical industry for the development of combination therapies for diabetes.
作用機序
Rosiglitazone acts as a highly selective and potent agonist at peroxisome proliferator-activated receptors (PPAR) in target tissues such as adipose tissue, skeletal muscle, and liver. This activation regulates the transcription of genes involved in glucose and lipid metabolism . Metformin decreases hepatic glucose production and improves insulin sensitivity by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
類似化合物との比較
Similar Compounds
Pioglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Glyburide: A sulfonylurea that stimulates insulin secretion from pancreatic β-cells.
Troglitazone: A thiazolidinedione with similar mechanisms but withdrawn from the market due to hepatotoxicity.
Uniqueness
Rosiglitazone/metformin is unique due to its combination of two different mechanisms of action, providing a synergistic effect in controlling blood sugar levels. This combination therapy offers superior glycemic control compared to monotherapy with either drug alone .
特性
CAS番号 |
622402-70-4 |
|---|---|
分子式 |
C26H35ClN8O7S |
分子量 |
639.1 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C18H19N3O3S.C4H11N5.C4H4O4.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;1-9(2)4(7)8-3(5)6;5-3(6)1-2-4(7)8;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H3,(H5,5,6,7,8);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-; |
InChIキー |
UABJPASVFPMIGE-KWZUVTIDSA-N |
SMILES |
CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O.Cl |
異性体SMILES |
CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O.Cl |
正規SMILES |
CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O.Cl |
同義語 |
Avandamet rosiglitazone maleate-metformin hydrochloride combination rosiglitazone-metformin combination |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


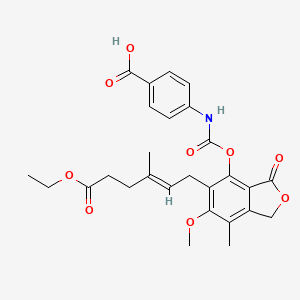
![3-[(Z)-(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B1235479.png)
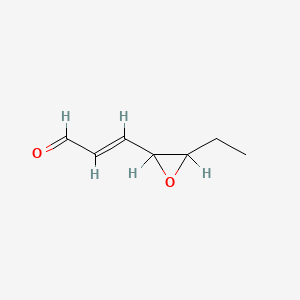
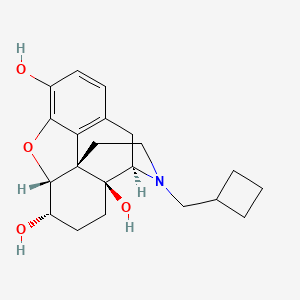
![2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide](/img/structure/B1235482.png)
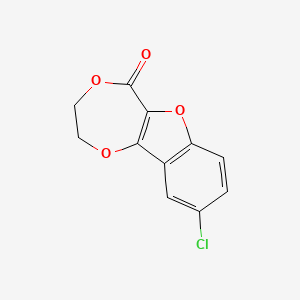
![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)
![5H-Thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B1235487.png)
![4-Nitro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-1,6-diium-1,6-diolate](/img/structure/B1235488.png)
